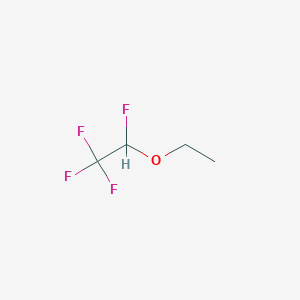
2-Phenoxyoxan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxyoxan-3-one: is an organic compound that belongs to the class of oxanones It is characterized by a phenoxy group attached to an oxan-3-one ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyoxan-3-one typically involves the reaction of phenol with an appropriate oxanone precursor under controlled conditions. One common method is the Friedel-Crafts acylation of phenol with oxanone derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 2-Phenoxyoxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenoxy acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxanone ring to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) bromide (FeBr3).
Major Products:
Oxidation: Phenoxy acids.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenoxyoxanones.
科学的研究の応用
Chemistry: 2-Phenoxyoxan-3-one is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 2-Phenoxyoxan-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Phenoxazine: Similar in structure but contains a nitrogen atom in the ring.
Phenothiazine: Contains a sulfur atom in the ring and is used in antipsychotic medications.
Phenoxyacetic acid: Contains a carboxylic acid group instead of an oxanone ring.
Uniqueness: 2-Phenoxyoxan-3-one is unique due to its oxanone ring structure, which imparts distinct chemical properties. Unlike phenoxazine and phenothiazine, it does not contain heteroatoms like nitrogen or sulfur, making it less reactive in certain conditions. Its stability and reactivity make it a versatile compound for various applications.
特性
CAS番号 |
50544-99-5 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
2-phenoxyoxan-3-one |
InChI |
InChI=1S/C11H12O3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChIキー |
YALIGYGCQHFKLV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(OC1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



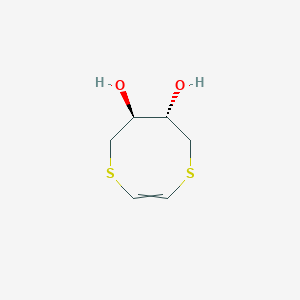

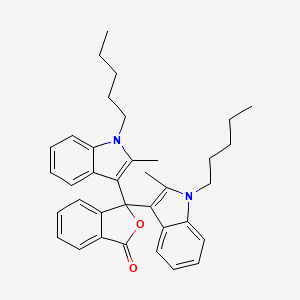
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)
![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)

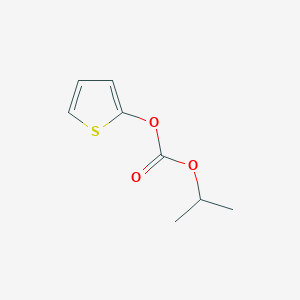
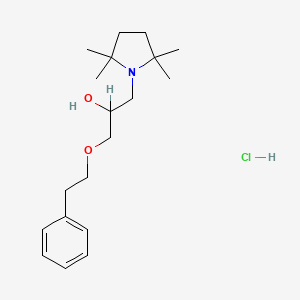
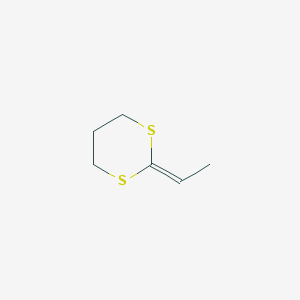
![4,4'-[(9H-Fluoren-9-ylidene)methylene]diphenol](/img/structure/B14651030.png)

